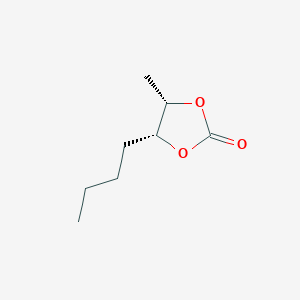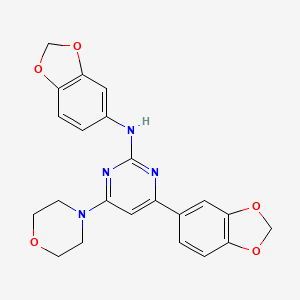![molecular formula C8H13NO4 B12623639 Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate CAS No. 917598-72-2](/img/structure/B12623639.png)
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
This reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid and ethanol.
Oxidation: Acetic acid and other oxidized products.
Reduction: Ethanol and other reduced products.
Aplicaciones Científicas De Investigación
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of organic compounds from biological samples.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of perfumes, flavorings, and as a solvent in coatings and adhesives
Mecanismo De Acción
The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .
Comparación Con Compuestos Similares
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate can be compared with other esters such as:
Ethyl acetate: Similar in structure but lacks the N-acetylethanimidoyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl butyrate: Similar ester with an isopropyl group instead of an ethyl group
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Propiedades
Número CAS |
917598-72-2 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3 |
Clave InChI |
JEVVDYXLWHWLBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(=NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


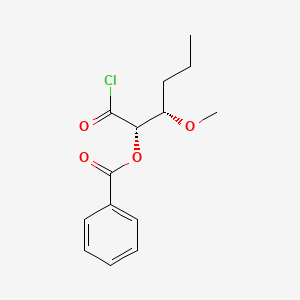
![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)

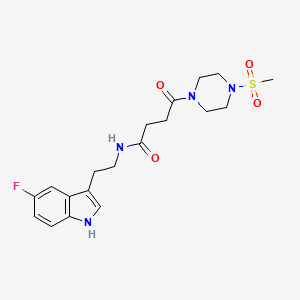

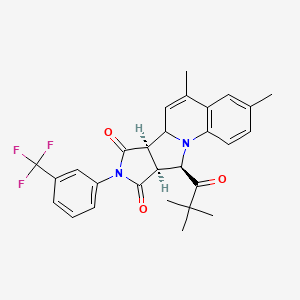
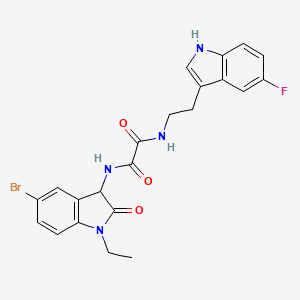
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)
